molecular formula C8H10N2O2 B2449043 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 400081-59-6

4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B2449043
CAS No.: 400081-59-6
M. Wt: 166.18
InChI Key: PGZVOBZIGXUZPF-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a pyrrole ring structure

Properties

IUPAC Name

3-hydroxy-5-oxo-1-propyl-2H-pyrrole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-3-10-5-7(11)6(4-9)8(10)12/h11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZVOBZIGXUZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(=C(C1=O)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a carbonyl compound in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions under acidic or thermal conditions. For example:

  • Acid-mediated cyclization : Treatment with trifluoroacetic acid (TFA) induces 5-exo-trig cyclization, forming fused pyrrolinone derivatives. This process involves tautomerization of the intermediate imino group, followed by ring closure and elimination of alkylamines (e.g., ethylamine) .

Reaction Conditions Product Yield Key Observations
TFA in DCM, RT, 10 minPyrrolinone derivatives70–90%Long-range coupling observed in 1H^1H NMR

Nucleophilic Additions

The carbonitrile group acts as an electrophilic site for nucleophilic attack:

  • Amine additions : Reaction with primary or secondary amines generates amidine derivatives. For instance, interactions with 3,3-diaminoacrylonitriles form intermediates that undergo cyclization to yield pyrrole derivatives .

Reagents Product Yield Mechanistic Pathway
3,3-Diaminoacrylonitriles1H-pyrrol-3(2H)-ylidenes71–98%DMAD addition → H-shift → cyclization

Multi-Component Reactions (MCRs)

The compound serves as a building block in MCRs for synthesizing polyfunctional heterocycles:

  • Reaction with DMAD : Dimethyl acetylenedicarboxylate (DMAD) reacts via a stepwise mechanism involving alkyne addition, followed by cyclization and aromatization .

Components Catalyst/Conditions Product Yield
DMAD, DCM, RTNone2-oxo-1H-pyrrol-3-ylidenes85%

Acylation and Alkylation

The hydroxyl group undergoes acylation under mild conditions:

  • Mixed carbonic anhydride method : Reacts with N-Boc-glycine to form acylated intermediates, which are precursors to cyclized products .

Acylating Agent Conditions Product Yield
N-Boc-glycine, ethyl chloroformateDCM, 0°C → RTα-C-acylated derivative87%

Tautomerism and Rearrangements

The compound exhibits tautomerism between enol and keto forms, influencing its reactivity:

  • Dimroth rearrangement : Bulky substituents at position 1 trigger rearrangement to form NH-pyrroles .

Substituent Conditions Product Yield
Cyclohexyl groupDCM, RTNH-pyrrole71%

Key Mechanistic Insights

  • Electrophilic alkyne interactions : The electron-deficient pyrrole ring facilitates regioselective additions with DMAD or dibenzoylacetylene .

  • Solvent effects : Dichloromethane (DCM) promotes high yields in cyclization reactions, while polar aprotic solvents enhance nucleophilic additions .

  • Steric effects : Substituents at position 1 (e.g., propyl group) influence reaction pathways, favoring either NH-pyrroles or 1-substituted products .

Scientific Research Applications

Chemistry

4-Hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : The carbonyl group can be reduced to an alcohol.
  • Substitution : The nitrile group can be substituted with other functional groups.

These reactions are crucial for synthesizing more complex molecules used in various chemical applications .

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies indicate that this compound may interact with specific molecular targets, inhibiting certain enzymes or receptors involved in disease pathways .

Medicine

The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may act as an anticancer agent and could have implications in treating various diseases due to its ability to modulate biological pathways .

Case Study: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific cellular pathways .

Industry

In industrial applications, this compound is utilized in developing new materials with tailored properties, such as polymers and coatings. Its unique structural features allow for modifications that enhance material performance in various applications .

Similar Compounds Overview

Compound NameStructural FeaturesApplications
4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamideSimilar pyrrole structureAntimicrobial activities
2,5-Dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxylateContains carboxylate groupOrganic synthesis

Uniqueness of 4-Hydroxy-2-Oxo Compound

The distinct functional groups and structural configuration of this compound confer unique chemical and biological properties compared to similar compounds. Its nitrile group allows for a broader range of chemical modifications and applications .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide
  • 2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxylate

Uniqueness

4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its nitrile group, in particular, allows for a range of chemical modifications and applications that may not be possible with similar compounds.

Biological Activity

4-Hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The compound features a pyrrole ring with a carbonitrile group, which contributes to its unique chemical reactivity and biological activity. The presence of the hydroxyl and carbonyl functional groups enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. For instance, the compound's minimum inhibitory concentration (MIC) values indicate strong activity against Gram-positive bacteria, while its efficacy against Gram-negative bacteria varies .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to observed effects such as antimicrobial and anticancer activities .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared to similar pyrrole derivatives:

Compound NameBiological ActivityMechanism of Action
4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamideAntidiabetic propertiesAldose reductase inhibition
2,5-Dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxylateAntimicrobial effectsEnzyme inhibition

The distinct functional groups in this compound provide it with unique properties not found in these similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Antimicrobial Evaluation : A study reported that 4-hydroxy derivatives showed promising antibacterial activities against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Activity : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : Docking studies have revealed potential binding interactions with target enzymes, providing insights into the molecular basis for its biological effects .

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